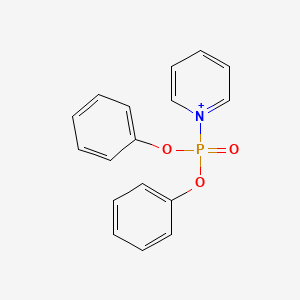![molecular formula C16H33NO2Si2 B14232396 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile CAS No. 432008-90-7](/img/structure/B14232396.png)
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile is an organosilicon compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are known for their utility in protecting alcohols and other functional groups during chemical synthesis. The compound’s structure includes a but-3-enenitrile backbone, which is a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent. The reaction conditions are mild, usually performed at room temperature or slightly elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of hydroxyl groups and subsequent introduction of the nitrile group under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride is often used to remove the silyl protecting groups.
Major Products Formed
The major products formed from these reactions include primary amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of sensitive functional groups during the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(dimethyl)silyl groups are selectively removed under mild conditions, allowing for the controlled release of the protected functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldimethylsilanol: Used for the preparation of α-chiral ether derivatives.
Uniqueness
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile is unique due to its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection is particularly useful in multi-step syntheses where selective deprotection is required .
Eigenschaften
CAS-Nummer |
432008-90-7 |
|---|---|
Molekularformel |
C16H33NO2Si2 |
Molekulargewicht |
327.61 g/mol |
IUPAC-Name |
2,4-bis[[tert-butyl(dimethyl)silyl]oxy]but-3-enenitrile |
InChI |
InChI=1S/C16H33NO2Si2/c1-15(2,3)20(7,8)18-12-11-14(13-17)19-21(9,10)16(4,5)6/h11-12,14H,1-10H3 |
InChI-Schlüssel |
OBBCMNFNZNREAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC=CC(C#N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


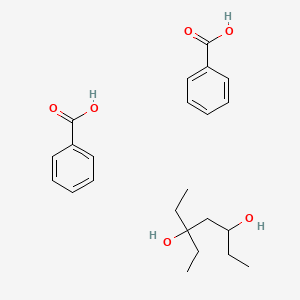
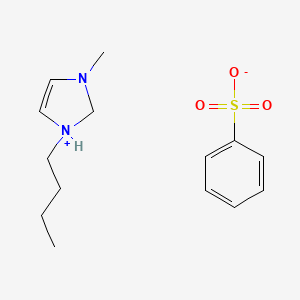
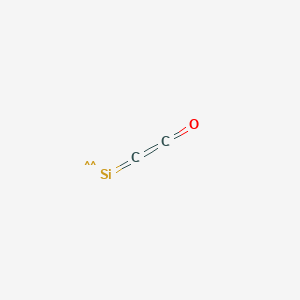
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
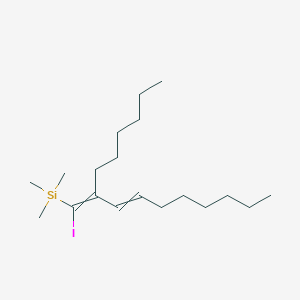
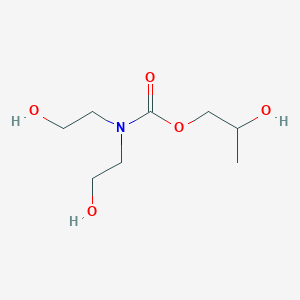
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
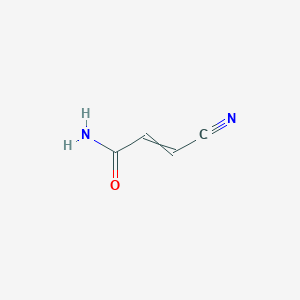
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
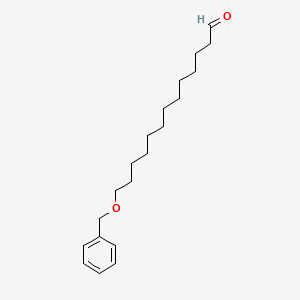
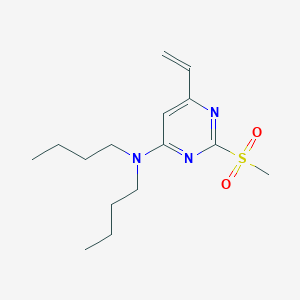

![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
